4-[6-(Piperazin-1-yl)pyrimidin-4-yl]morpholine
CAS No.: 1204297-97-1
Cat. No.: VC2916824
Molecular Formula: C12H19N5O
Molecular Weight: 249.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1204297-97-1 |
|---|---|
| Molecular Formula | C12H19N5O |
| Molecular Weight | 249.31 g/mol |
| IUPAC Name | 4-(6-piperazin-1-ylpyrimidin-4-yl)morpholine |
| Standard InChI | InChI=1S/C12H19N5O/c1-3-16(4-2-13-1)11-9-12(15-10-14-11)17-5-7-18-8-6-17/h9-10,13H,1-8H2 |
| Standard InChI Key | OKHACSUHTKPBSQ-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1)C2=CC(=NC=N2)N3CCOCC3 |
| Canonical SMILES | C1CN(CCN1)C2=CC(=NC=N2)N3CCOCC3 |
Introduction
Synthesis and Preparation
The synthesis of 4-[6-(Piperazin-1-yl)pyrimidin-4-yl]morpholine typically involves the coupling of a pyrimidine derivative with a piperazine and a morpholine moiety. This process may involve multiple steps, including nucleophilic substitution reactions and the use of appropriate catalysts or conditions to facilitate the formation of the desired bonds.
While specific synthesis protocols for this compound are not widely documented, similar compounds are often synthesized through methods involving the reaction of halogenated pyrimidines with piperazine and subsequent coupling with morpholine under basic conditions.
Biological and Pharmacological Activity
Although specific biological or pharmacological activities of 4-[6-(Piperazin-1-yl)pyrimidin-4-yl]morpholine have not been extensively reported, compounds with similar structural motifs are often investigated for their potential therapeutic applications. For example, piperazine and pyrimidine derivatives are known to exhibit a range of biological activities, including antiviral, anticancer, and neuroprotective effects .
| Potential Activity | Description |
|---|---|
| Antiviral Activity | Some pyrimidine derivatives have shown antiviral properties by targeting viral enzymes. |
| Anticancer Activity | Piperazine and pyrimidine compounds have been studied for their anticancer potential, often acting as kinase inhibitors. |
| Neuroprotective Effects | Certain piperazine derivatives have been explored for neuroprotective effects, including the inhibition of monoamine oxidase enzymes. |
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